molecular formula C24H28N2O4 B11500380 2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol

2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol

Cat. No.: B11500380
M. Wt: 408.5 g/mol
InChI Key: GENKECVRPZLRAE-UHFFFAOYSA-N
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Description

2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol is a complex organic compound with a unique structure that combines elements of pyrrole, benzodiazepine, and phenol

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol typically involves multi-step organic reactions. One common method starts with the preparation of the pyrrolo[1,2-a][1,4]benzodiazepine core, which can be achieved through the Bischler-Napieralski reaction. This involves the cyclization of N-(o-aminomethylphenyl)pyrrole with an appropriate aldehyde or ketone under acidic conditions .

The final step involves the phenol functionalization, which can be achieved through a Friedel-Crafts alkylation reaction using phenol and an appropriate alkylating agent .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or carboxylic acids, while reduction may produce alcohols or amines .

Mechanism of Action

The mechanism of action of 2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol involves its interaction with specific molecular targets. It is believed to bind to certain receptors or enzymes, modulating their activity. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may influence signal transduction pathways and cellular processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol apart is its combination of structural elements, which may confer unique biological activities and electronic properties.

Properties

Molecular Formula

C24H28N2O4

Molecular Weight

408.5 g/mol

IUPAC Name

2-(8,9-diethoxy-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepin-4-yl)-6-ethoxyphenol

InChI

InChI=1S/C24H28N2O4/c1-4-28-20-11-7-9-17(24(20)27)23-18-10-8-12-26(18)19-14-22(30-6-3)21(29-5-2)13-16(19)15-25-23/h7-14,23,25,27H,4-6,15H2,1-3H3

InChI Key

GENKECVRPZLRAE-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC(=C1O)C2C3=CC=CN3C4=CC(=C(C=C4CN2)OCC)OCC

Origin of Product

United States

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